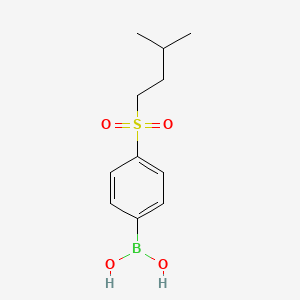

4-(Isopentylsulfonyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Isopentylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO4S . It has a molecular weight of 256.13 . The IUPAC name for this compound is 4-(isopentylsulfonyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for 4-(Isopentylsulfonyl)phenylboronic acid is 1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis

4-(Isopentylsulfonyl)phenylboronic acid has a density of 1.2±0.1 g/cm³ . Its boiling point is 434.3±47.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.8±3.0 kJ/mol . The flash point is 216.4±29.3 °C . The index of refraction is 1.566 . The molar refractivity is 65.3±0.4 cm³ . The compound has 3 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

Sensing Applications

Boronic acids, including phenylboronic acids, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This is an area of particular growth and development .

Separation Technologies

Boronic acids have been used in separation technologies . For example, they have been used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This is due to their ability to form covalent complexes with cis-diol containing molecules .

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acid-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity and a relatively high binding capacity .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This is due to their ability to form covalent complexes with cis-diol containing molecules .

Building Materials for Microparticles

Boronic acids have been used as building materials for microparticles for analytical methods . This includes the use of phenylboronic acid-functionalized polymers .

Safety and Hazards

The safety information for 4-(Isopentylsulfonyl)phenylboronic acid indicates that it has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

properties

IUPAC Name |

[4-(3-methylbutylsulfonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKVMNLHOXHWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675219 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-93-0 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)